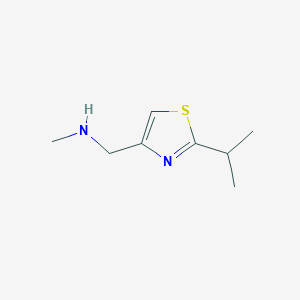

2-Isopropyl-4-(methylaminomethyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFABGWAXURNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165569 | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154212-60-9 | |

| Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and original synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of pharmaceuticals, most notably the antiviral drug Ritonavir.[1][2] This guide details its chemical properties, a validated synthesis protocol, and relevant safety information. The synthesis section offers a step-by-step experimental procedure, accompanied by quantitative data and a visual representation of the synthetic pathway.

Compound Identification and Properties

This compound is a substituted thiazole derivative recognized for its role as a building block in the development of therapeutic agents.[3]

| Property | Value | Source |

| CAS Number | 154212-60-9 | [4] |

| Molecular Formula | C₈H₁₄N₂S | |

| Molecular Weight | 170.28 g/mol | |

| Boiling Point | 230.9±15.0 °C (Predicted) | [4] |

| Density | 1.039±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

Discovery and Significance

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[1][2] The development of efficient synthetic routes to this compound has been driven by the need for a reliable supply of this key precursor for the manufacturing of this important antiviral medication. Its thiazole core is a common scaffold in medicinal chemistry, known to impart a range of biological activities.[3][5]

Synthesis

The original and most commonly cited synthesis of this compound involves a nucleophilic substitution reaction between 2-isopropyl-4-chloromethylthiazole and methylamine.[1][4]

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from 2-isopropyl-4-hydroxymethylthiazole, which is first chlorinated and then undergoes amination.

References

Spectroscopic Characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases and literature, this guide presents a comprehensive analysis based on predicted data, supported by experimental data from the closely related compound, 2-Isopropyl-4-methylthiazole. This comparative approach allows for a robust understanding of its structural features.

Molecular Structure

This compound

The structure consists of a thiazole ring substituted at the 2-position with an isopropyl group and at the 4-position with a methylaminomethyl group.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound and the experimental data for the reference compound 2-Isopropyl-4-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole

| Assignment (this compound) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment (2-Isopropyl-4-methylthiazole) | Experimental Chemical Shift (ppm)[2][3] | Experimental Multiplicity[2] |

| Isopropyl -CH(CH ₃)₂ | ~ 1.3 - 1.4 | Doublet | Isopropyl -CH(CH ₃)₂ | 1.37 - 1.39 | Doublet |

| -NH-CH ₃ | ~ 2.4 - 2.5 | Singlet | Thiazole -CH ₃ | 2.41 | Singlet |

| Isopropyl -CH (CH₃)₂ | ~ 3.2 - 3.4 | Septet | Isopropyl -CH (CH₃)₂ | 3.25 - 3.32 | Septet |

| Thiazole-CH ₂-NH | ~ 3.8 - 4.0 | Singlet | - | - | - |

| Thiazole Ring -CH | ~ 7.0 - 7.2 | Singlet | Thiazole Ring -CH | 6.69 - 6.70 | Singlet |

| -NH -CH₃ | Broad | Singlet | - | - | - |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole

| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (2-Isopropyl-4-methylthiazole) | Experimental Chemical Shift (ppm)[2][4] |

| Isopropyl -CH(C H₃)₂ | ~ 23.0 | Isopropyl -CH(C H₃)₂ | 23.21 |

| -NH-C H₃ | ~ 35.0 | Thiazole -C H₃ | 17.04 |

| Isopropyl -C H(CH₃)₂ | ~ 33.0 | Isopropyl -C H(CH₃)₂ | 33.28 |

| Thiazole-C H₂-NH | ~ 45.0 | - | - |

| Thiazole Ring -C H | ~ 115.0 - 120.0 | Thiazole Ring -C H | 111.73 |

| Thiazole Ring -C -CH₂ | ~ 150.0 - 155.0 | Thiazole Ring -C -CH₃ | 152.04 |

| Thiazole Ring -C -isopropyl | ~ 175.0 - 180.0 | Thiazole Ring -C -isopropyl | 177.39 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole

| Analysis Type | This compound (Predicted) | 2-Isopropyl-4-methylthiazole (Experimental)[2][5][6] |

| Molecular Ion (M⁺) | m/z 170 | m/z 141 |

| Major Fragments | m/z 155 (M-CH₃)⁺, m/z 127 (M-C₃H₇)⁺, m/z 44 (CH₃NHCH₂)⁺ | m/z 126 (M-CH₃)⁺, m/z 98 (M-C₃H₇)⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole

| Functional Group | Predicted Wavenumber (cm⁻¹) (this compound) | Experimental Wavenumber (cm⁻¹) (2-Isopropyl-4-methylthiazole)[2][7] |

| N-H Stretch | ~ 3300 - 3400 (weak to medium) | - |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 | ~ 2870 - 2960 |

| C=N Stretch (thiazole) | ~ 1600 - 1650 | ~ 1600 |

| C=C Stretch (thiazole) | ~ 1500 - 1550 | ~ 1530 |

| C-N Stretch | ~ 1100 - 1200 | - |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Apply a 90° pulse and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled sequence to simplify the spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]

- 4. 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Isopropyl-4-methyl thiazole(15679-13-7) MS spectrum [chemicalbook.com]

- 6. Thiazole, 4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) IR Spectrum [chemicalbook.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isopropyl-4-(methylaminomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Isopropyl-4-(methylaminomethyl)thiazole. Due to the absence of publicly available experimental NMR data for this specific molecule, this paper leverages spectral data from analogous structures and established principles of NMR spectroscopy to forecast chemical shifts, coupling constants, and splitting patterns. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding of the expected spectral characteristics of this thiazole derivative. The guide also includes standardized experimental protocols for data acquisition and presents the predicted data in a clear, tabular format, supplemented by diagrams to illustrate the molecular structure and analytical workflow.

Introduction to this compound

This compound is a substituted thiazole derivative with potential applications in pharmaceutical and agricultural chemistry. The thiazole ring is a prominent scaffold in a variety of biologically active compounds. The unique substitution pattern of an isopropyl group at the 2-position and a methylaminomethyl group at the 4-position suggests its potential as a versatile chemical intermediate. A thorough structural elucidation using spectroscopic methods like NMR is paramount for its characterization, quality control, and for understanding its role in various chemical reactions.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different types of protons in the molecule.

-

Isopropyl Group (CH and CH₃): The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is expected to be in the range of 3.0 - 3.4 ppm, shifted downfield due to the adjacent electron-withdrawing thiazole ring. The methyl protons should appear further upfield, likely around 1.3 - 1.5 ppm.

-

Thiazole Ring Proton (H-5): The single proton on the thiazole ring at the 5-position is anticipated to be a singlet and will appear in the aromatic region, estimated to be around 7.0 - 7.3 ppm.

-

Methylaminomethyl Group (CH₂, NH, and N-CH₃):

-

The methylene protons (CH₂) adjacent to the thiazole ring are expected to be a singlet (or a doublet if coupled to the NH proton) in the range of 3.8 - 4.2 ppm.

-

The methyl protons (N-CH₃) attached to the nitrogen will likely be a singlet around 2.4 - 2.6 ppm.

-

The amine proton (NH) signal is expected to be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 1.5 and 3.5 ppm. In some cases, coupling to the adjacent CH₂ group may be observed.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule.

-

Thiazole Ring Carbons (C-2, C-4, C-5):

-

The C-2 carbon, bearing the isopropyl group, is expected to be the most downfield of the ring carbons, likely in the range of 168 - 172 ppm.

-

The C-4 carbon, substituted with the methylaminomethyl group, is predicted to be around 150 - 155 ppm.

-

The C-5 carbon is anticipated to be the most upfield of the ring carbons, with an estimated chemical shift of 115 - 120 ppm.

-

-

Isopropyl Group Carbons (CH and CH₃):

-

The methine carbon (CH) of the isopropyl group is expected to be in the range of 33 - 37 ppm.

-

The two equivalent methyl carbons (CH₃) should appear further upfield, around 22 - 25 ppm.

-

-

Methylaminomethyl Group Carbons (CH₂ and N-CH₃):

-

The methylene carbon (CH₂) is predicted to have a chemical shift in the range of 45 - 50 ppm.

-

The methyl carbon (N-CH₃) attached to the nitrogen is expected to be in the range of 34 - 38 ppm.

-

Data Presentation

The predicted NMR data is summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 7.15 | s | 1H | - | H-5 (thiazole) |

| ~ 3.95 | s (or d) | 2H | - (or ~5-6 Hz if coupled to NH) | -CH₂- |

| ~ 3.20 | sept | 1H | ~ 6.8 | -CH(CH₃)₂ |

| ~ 2.50 | s | 3H | - | N-CH₃ |

| ~ 2.40 (broad) | br s | 1H | - | -NH- |

| ~ 1.40 | d | 6H | ~ 6.8 | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C-2 (thiazole) |

| ~ 153 | C-4 (thiazole) |

| ~ 118 | C-5 (thiazole) |

| ~ 48 | -CH₂- |

| ~ 36 | N-CH₃ |

| ~ 35 | -CH(CH₃)₂ |

| ~ 24 | -CH(CH₃)₂ |

Mandatory Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Caption: General experimental workflow for NMR analysis.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with exchangeable protons (like the NH proton), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used.

-

Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution or carefully transfer the supernatant into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm), although modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.

-

Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ¹³C.

-

Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each carbon.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Analysis: Pick peaks, integrate the signals (for ¹H), and assign the peaks to the corresponding nuclei in the molecule.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound. The presented data, tables, and diagrams serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining reliable and high-quality NMR data. It is important to reiterate that the spectral data herein is predictive and experimental verification is recommended for definitive structural confirmation.

An In-Depth Technical Guide on the Mechanism of Action of 2-Isopropyl-4-(methylaminomethyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action related to 2-Isopropyl-4-(methylaminomethyl)thiazole. Extensive research reveals that this compound is predominantly utilized as a crucial chemical intermediate in the synthesis of potent therapeutic agents, namely the antiretroviral drug Ritonavir and the pharmacokinetic enhancer Cobicistat. Consequently, its primary mechanism of action is realized through the biological activity of these downstream molecules. This document details the well-established mechanisms of HIV-1 protease inhibition by Ritonavir and Cytochrome P450 3A (CYP3A) inhibition by Cobicistat. Furthermore, recognizing the therapeutic potential inherent in the thiazole scaffold, this guide explores the inferred biological activities of this compound derivatives, drawing from the broader scientific literature on thiazole-containing compounds. This includes potential anticancer, antimetastatic, and kinase inhibitory effects. Detailed experimental protocols for assessing these activities and quantitative data from related compounds are provided to support further research and development.

Primary Role as a Synthetic Intermediate

This compound (CAS 154212-60-9) is a vital building block in pharmaceutical synthesis. Its principal and most documented application is in the production of Ritonavir, an HIV protease inhibitor, and Cobicistat, a CYP3A inhibitor used to boost the efficacy of other antiretroviral drugs.[1][2] The thiazole ring and the amine functionality of this intermediate are key to its reactivity and incorporation into these more complex final drug products.

Mechanism of Action of Downstream Product: Ritonavir (HIV Protease Inhibition)

Ritonavir is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[2][3][4] The HIV protease is an aspartic protease essential for the viral life cycle. It functions by cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[3][5] The inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[2][3]

Ritonavir's structure, derived in part from the this compound scaffold, is designed to mimic the peptide substrates of the HIV protease, allowing it to bind with high affinity to the enzyme's active site.[2][4] This binding is highly specific and competitive, preventing the protease from processing the viral polyproteins.[2]

Mechanism of Action of Downstream Product: Cobicistat (CYP3A Inhibition)

Cobicistat is a structural analog of Ritonavir but lacks anti-HIV activity.[6] Its function is to act as a pharmacokinetic enhancer, or "booster," for other drugs. The primary mechanism of Cobicistat is the potent and selective inhibition of the Cytochrome P450 3A (CYP3A) enzyme family, which is responsible for the metabolism of many antiretroviral agents.[1][6]

By inhibiting CYP3A in the liver and gut, Cobicistat decreases the metabolic breakdown of co-administered drugs like atazanavir and darunavir.[1] This leads to higher and more sustained plasma concentrations of these drugs, allowing for lower or less frequent dosing, which can improve patient adherence and reduce side effects.[1] The thiazole nitrogen in Cobicistat's structure directly coordinates to the heme iron atom in the active site of the CYP3A enzyme, a key interaction for its inhibitory effect.[7][8]

Inferred Biological Potential of the Thiazole Scaffold

While this compound is primarily an intermediate, the thiazole ring is a well-established pharmacophore present in numerous biologically active compounds. This suggests that derivatives of the title compound could possess intrinsic therapeutic activities.

Anticancer and Antimetastatic Potential

Thiazole derivatives have been extensively investigated as anticancer agents. Their mechanisms often involve the inhibition of key proteins in cancer progression.

-

Fascin Inhibition: Fascin is an actin-bundling protein that is overexpressed in metastatic cancers and is crucial for cell migration and invasion. A series of thiazole derivatives have been identified as potent inhibitors of cancer cell migration by targeting fascin.[9] The most potent of these analogs, compound 5p, inhibited 50% of cell migration at a concentration of just 24 nM.[9]

-

Kinase Inhibition: Many thiazole-containing compounds have been developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. For instance, some derivatives show potent inhibition of VEGFR-2, a key receptor in tumor angiogenesis.[10][11] Other studies have demonstrated inhibition of cyclin-dependent kinases (CDKs) and B-RAFV600E.[12]

References

- 1. What is the mechanism of Cobicistat? [synapse.patsnap.com]

- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 3. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cobicistat - Wikipedia [en.wikipedia.org]

- 7. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel 2-Isopropyl-4-(methylaminomethyl)thiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole analogs, with a focus on derivatives related to the 2-Isopropyl-4-(methylaminomethyl)thiazole scaffold. Thiazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the experimental protocols for evaluating the biological efficacy of these analogs, presents quantitative data from various studies in a structured format, and illustrates key signaling pathways and experimental workflows.

Introduction to Thiazole Analogs in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous FDA-approved drugs and biologically active compounds.[3][4] Its unique chemical properties allow for diverse substitutions, leading to a vast chemical space for drug discovery and development.[5] Analogs of the this compound scaffold are being investigated for their potential as therapeutic agents, particularly in oncology.[6][7] The biological activity of these compounds is highly dependent on the nature and position of their substituents.[8]

Experimental Protocols for Biological Activity Screening

The following sections describe standard methodologies for assessing the biological activity of novel thiazole analogs.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][9]

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][9][10]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[11] The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).[10][11]

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[1]

Apoptosis Assays

To determine if the cytotoxic effects of the thiazole analogs are due to the induction of apoptosis (programmed cell death), various assays can be employed.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M), indicating cell cycle arrest at specific checkpoints.[1][10]

-

Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1.[10]

Enzyme Inhibition Assays

For analogs designed to target specific enzymes, in vitro enzyme inhibition assays are crucial. For instance, if the target is a kinase like VEGFR-2, an assay would typically involve:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and a suitable substrate are prepared in an assay buffer.

-

Compound Incubation: The thiazole analogs are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based readout.

-

IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity is calculated.[1]

Quantitative Data on Thiazole Analog Activity

The following tables summarize the in vitro cytotoxic activity of various novel thiazole analogs against different human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines [1]

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Control) | 6.77 ± 0.41 | 8.4 ± 0.51 |

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole-2-Carboxamide Derivatives [6]

| Compound | Human Lung Cancer Cell Line | Human Breast Cancer Cell Line |

| 6f | 0.48 | 3.66 |

Table 3: In Vitro Cytotoxic Activity (IC50 in µM) of Aryl Thiazole Derivatives Against MDA-MB-231 Breast Cancer Cell Line [10]

| Compound | IC50 (µM) |

| 4b | 3.52 |

| 4d | 1.21 |

| Sorafenib (Control) | 1.18 |

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in drug screening.

Caption: A generalized workflow for the screening of novel thiazole analogs.

Many thiazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a prominent target.[1][10]

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole analogs is intricately linked to their chemical structure. For instance, the introduction of different substituents on the core thiazole ring can significantly modulate their cytotoxic potency.[1] Studies have shown that the presence of specific functional groups can enhance the anticancer activity of these compounds.[4][7] Further research into the structure-activity relationships of this compound analogs will be crucial for the rational design of more potent and selective therapeutic agents.

Conclusion

Novel thiazole analogs, including those derived from the this compound scaffold, represent a promising class of compounds for the development of new therapeutics. The systematic screening of these compounds using the described in vitro and in vivo methodologies is essential for identifying lead candidates with potent biological activity. A thorough understanding of their mechanism of action, guided by the exploration of relevant signaling pathways, will facilitate the optimization of these molecules for clinical development.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Lynchpin of Antiretroviral Therapy: 2-Isopropyl-4-(methylaminomethyl)thiazole as a Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast array of thiazole-containing compounds, 2-isopropyl-4-(methylaminomethyl)thiazole stands out as a critical building block, most notably in the synthesis of the potent HIV-1 protease inhibitor, Ritonavir.[2] This technical guide provides a comprehensive overview of the synthesis, biological significance, and medicinal chemistry applications of this pivotal scaffold.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, primarily driven by its demand as a key intermediate for Ritonavir. Several synthetic routes have been reported, with a common pathway involving the construction of the thiazole ring followed by the introduction of the methylaminomethyl side chain.

A widely employed method involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. In the context of this compound, isobutyramide is first converted to 2-methylpropane thioamide. This thioamide is then cyclized with 1,3-dichloroacetone to form 4-(chloromethyl)-2-isopropylthiazole hydrochloride. The final step involves a nucleophilic substitution reaction with aqueous methylamine to yield the desired product.[3]

Alternative, greener approaches have been developed to avoid the use of highly toxic reagents like 1,3-dichloroacetone. One such method utilizes 1,3-dihydroxyacetone as a safer alternative.[4]

Table 1: Overview of a Common Synthetic Route for this compound

| Step | Starting Materials | Reagents | Product | Key Transformation |

| 1 | Isobutyramide | Phosphorus pentasulfide | 2-Methylpropane thioamide | Thionation |

| 2 | 2-Methylpropane thioamide, 1,3-Dichloroacetone | - | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | Hantzsch thiazole synthesis |

| 3 | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | Aqueous methylamine | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole | Nucleophilic substitution |

Below is a DOT script representation of a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Role in HIV-1 Protease Inhibition: The Ritonavir Story

The primary and most significant application of this compound is as a cornerstone in the structure of Ritonavir, a potent inhibitor of the HIV-1 protease.[2] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into functional viral proteins, enabling the maturation of infectious virions.[5]

Ritonavir's mechanism of action involves binding to the active site of the HIV-1 protease, preventing it from processing the Gag-Pol polyprotein.[2] The this compound moiety plays a critical role in this interaction. The thiazole nitrogen atom is believed to irreversibly bind to the heme iron of the cytochrome P450 3A4 (CYP3A4) isoenzyme, a key enzyme in drug metabolism.[2][6] This inhibition of CYP3A4 is a crucial aspect of Ritonavir's clinical utility, as it "boosts" the plasma concentrations of other co-administered protease inhibitors, a strategy central to modern highly active antiretroviral therapy (HAART).[7]

Table 2: Biological Targets and Activity of Ritonavir

| Target | Mechanism of Action | Therapeutic Application |

| HIV-1 Protease | Competitive inhibitor, prevents cleavage of Gag-Pol polyprotein | Antiretroviral therapy for HIV/AIDS |

| Cytochrome P450 3A4 (CYP3A4) | Irreversible inhibition via thiazole nitrogen binding to heme iron | Pharmacokinetic enhancer ("booster") for other protease inhibitors |

The following diagram illustrates the mechanism of action of Ritonavir.

Caption: Mechanism of action of Ritonavir in inhibiting HIV-1 protease.

Broader Medicinal Chemistry Potential

While its role in Ritonavir is well-established, the this compound scaffold and its derivatives hold potential in other therapeutic areas. The thiazole ring is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.

-

Kinase Inhibition: The 2-aminothiazole scaffold, a close structural relative, is a known kinase inhibitor template. This suggests that derivatives of this compound could be explored for their potential as kinase inhibitors in oncology and inflammatory diseases.

-

Neurodegenerative Diseases: There is growing interest in thiazole and thiazolidine derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease.[8] The unique substitution pattern of the this compound scaffold could offer novel interactions with targets in the central nervous system.

-

Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. Further modification of the this compound core could lead to the development of new antibacterial or antifungal compounds.

Experimental Protocols: HIV-1 Protease Inhibition Assay

The evaluation of compounds containing the this compound scaffold for their anti-HIV activity typically involves in vitro assays to measure the inhibition of HIV-1 protease. A common method is a cell-based reporter gene assay.[5]

Protocol: Cell-Based GFP Reporter Assay for HIV-1 Protease Inhibition [5]

-

Cell Culture: Maintain a suitable human cell line (e.g., HEK293T or HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Transfection: Transfect the cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease. In the absence of an inhibitor, the protease will cleave itself, leading to GFP degradation and low fluorescence.

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include a positive control (a known HIV-1 protease inhibitor like Ritonavir) and a vehicle control (DMSO alone).

-

Incubation: Incubate the treated cells for a further 24-48 hours to allow for protein expression and inhibitor action.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Normalize the fluorescence signal of the compound-treated cells to the vehicle control. Plot the normalized fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

A simplified workflow for this assay is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ritonavir - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Overview of a Key Pharmaceutical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Isopropyl-4-(methylaminomethyl)thiazole, a heterocyclic compound of significant interest within the pharmaceutical industry. While primarily recognized as a crucial intermediate in the synthesis of the antiretroviral drug Ritonavir, this document also explores the broader therapeutic context of the thiazole scaffold and any available information regarding the direct biological potential of the title compound. Due to a scarcity of public data on its independent therapeutic applications, this guide focuses on its established role, chemical and physical properties, and synthesis, while also providing a high-level summary of the known biological activities of related thiazole derivatives.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, synthesis, and quality control in a laboratory and industrial setting.

| Property | Value | Reference |

| CAS Number | 154212-60-9 | [1][2][3] |

| Molecular Formula | C₈H₁₄N₂S | [1][2][3] |

| Molecular Weight | 170.28 g/mol | [1][2][3] |

| IUPAC Name | N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |

| Appearance | Colorless to pale yellow liquid or crystalline solid (hydrochloride form) | [1] |

| Melting Point | 50-55°C (for the hydrochloride form) | [1] |

| Boiling Point | Estimated at 230-240°C | [1] |

| Density | Approximately 1.05 g/cm³ | [1] |

| Solubility | Good solubility in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| Purity | ≥98.0% (by HPLC) | [1] |

Established Role in Pharmaceutical Synthesis

The primary and well-documented application of this compound is its function as a key building block in the synthesis of Ritonavir, a protease inhibitor used to treat HIV/AIDS.[1][4] Its specific chemical structure, featuring a thiazole ring and an amine functionality, allows it to be incorporated into the final complex structure of the active pharmaceutical ingredient.[1]

The general workflow for the synthesis of this compound, as described in patent literature, involves a multi-step process. A representative synthetic pathway is outlined below.

This diagram illustrates a common synthetic route, starting from initial reagents and proceeding through key intermediates to yield the final product.

The role of this compound as an intermediate in the production of Ritonavir is a critical aspect of its industrial value. The following diagram depicts its position in the broader context of Ritonavir synthesis.

Therapeutic Potential: An Extrapolation from Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a variety of pharmacological effects, including:

-

Antimicrobial Activity: Thiazole derivatives have been studied for their efficacy against various bacterial and fungal strains.

-

Antiviral Activity: The most prominent example is Ritonavir, which incorporates the thiazole moiety.

-

Anticancer Activity: Certain thiazole derivatives have been investigated for their potential to inhibit tumor growth.

-

Anti-inflammatory Effects: The thiazole scaffold is present in some compounds with anti-inflammatory properties.

One commercial source indicates that the dihydrochloride salt of this compound is explored for its potential as an active pharmaceutical ingredient in the development of new medications, particularly for treating neurological disorders.[5] The same source also mentions its use in biochemical research related to enzyme inhibition and receptor binding, which are fundamental processes in drug discovery.[5] However, without access to the underlying research data, these remain speculative applications.

Experimental Protocols

Detailed experimental protocols for the therapeutic application of this compound are not available in the reviewed literature. However, a general synthetic protocol can be derived from patent documents.

Synthesis of this compound (General Method):

A multi-step synthesis is often employed. One described method involves the following general stages:

-

Formation of 2-isopropyl-4-hydroxymethylthiazole: This intermediate is generated through an addition reaction with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide.

-

Chlorination: The hydroxymethyl group is then converted to a chloromethyl group through a chlorination reaction, yielding 2-isopropyl-4-chloromethylthiazole.

-

Final Substitution: The final product is obtained through a substitution reaction of the chloromethyl intermediate with methylamine.

Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., column chromatography) are detailed in specific patents and would need to be consulted for precise replication.

Conclusion

This compound is a well-established and critical intermediate in the pharmaceutical industry, most notably for the synthesis of Ritonavir. Its chemical properties and synthetic routes are well-documented. While there are indications that its dihydrochloride salt may be explored for therapeutic potential in areas such as neurological disorders and in biochemical research, there is a lack of publicly available, in-depth studies, quantitative data, and detailed experimental protocols to substantiate these claims for the compound as a standalone therapeutic agent. The broader family of thiazole derivatives demonstrates a wide range of biological activities, suggesting that further investigation into the specific therapeutic properties of this compound could be a worthwhile endeavor for the research and drug development community. At present, its primary value remains as a key building block in the synthesis of other life-saving medications.

References

Solubility and Stability of 2-Isopropyl-4-(methylaminomethyl)thiazole Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Isopropyl-4-(methylaminomethyl)thiazole dihydrochloride, a key intermediate in the synthesis of various therapeutic agents, including the antiretroviral drug Ritonavir.[1] Due to the proprietary nature of specific experimental data for this compound, this document focuses on established, industry-standard methodologies for determining these critical parameters. It presents a framework for how such studies would be designed, executed, and how data would be presented.

Physicochemical Properties

This compound dihydrochloride is the salt form of the free base, N-Methyl-1-(2-isopropyl-1,3-thiazol-4-yl)methanamine. The conversion to a dihydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound, which facilitates easier handling and formulation.[2]

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆Cl₂N₂S | [3] |

| Molecular Weight | 243.19 g/mol | [3] |

| Appearance | White to light yellow/orange crystalline powder | [4] |

| Melting Point (HCl form) | 50-55°C | [1] |

| Solubility (Free Base) | Limited in water; good in ethanol and acetone | [1] |

Solubility Profile

Determining the aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental for predicting its behavior in biological systems and for developing viable formulations. The Biopharmaceutics Classification System (BCS) framework provides a standard for solubility assessment.[5] An API is deemed "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[6]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility is determined using the well-established shake-flask method, which measures the concentration of a saturated solution of the compound after a state of equilibrium has been reached.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7] All buffers are brought to a constant temperature of 37 ± 1°C.

-

Sample Addition: Add an excess amount of this compound dihydrochloride to flasks containing the prepared buffer solutions. The excess solid should be sufficient to ensure a saturated solution is maintained throughout the experiment.

-

Equilibration: Agitate the flasks in a temperature-controlled shaker at 37°C for a predetermined period (e.g., 24-48 hours), which is sufficient to reach equilibrium.

-

Sample Collection and Preparation: Withdraw aliquots from each flask. Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to separate undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is determined from the average concentration of triplicate experiments at each pH condition.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the results from the described solubility study would be presented.

Table 2: Illustrative Aqueous Solubility of this compound Dihydrochloride at 37°C

| pH of Medium | Solubility (mg/mL) |

| 1.2 | > 50.0 (Freely Soluble) |

| 4.5 | 25.5 |

| 6.8 | 15.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying degradation pathways and potential impurities, which informs storage conditions, shelf-life, and the development of a stability-indicating analytical method. Forced degradation, or stress testing, is performed under conditions more severe than standard accelerated stability testing to expedite degradation.[8] As per ICH guidelines (Q1A), the goal is to achieve a target degradation of 5-20%.[9][10]

Experimental Protocol: Forced Degradation

A validated stability-indicating HPLC method is essential for these studies to separate and quantify the parent compound from any potential degradation products.[11][12]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound dihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified duration (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified duration (e.g., 8 hours).

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. A separate solution is also heated at 80°C.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light, as specified by ICH Q1B guidelines.[8] A control sample is kept in the dark.

-

-

Sample Analysis: After the designated exposure time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent compound peak is not co-eluting with any degradants.

Data Presentation: Hypothetical Forced Degradation Data

The results from a forced degradation study are typically summarized to show the extent of degradation and the formation of impurities.

Table 3: Illustrative Forced Degradation Results

| Stress Condition | % Assay of Parent Compound | % Total Impurities | Remarks |

| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | Significant degradation observed. |

| 0.1 M NaOH, RT, 8h | 88.1 | 11.9 | Major degradant peak at RRT 0.85. |

| 3% H₂O₂, RT, 24h | 95.3 | 4.7 | Minor degradation. |

| Dry Heat, 80°C, 48h | 99.2 | 0.8 | Compound is stable to thermal stress. |

| Photolytic (ICH Q1B) | 98.7 | 1.3 | Compound is stable to light stress. |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. RRT = Relative Retention Time.

Visualizations: Workflows and Biological Context

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Associated Signaling Pathway Context

As an intermediate for Ritonavir, the compound is integral to synthesizing a molecule that primarily acts as an HIV protease inhibitor.[3][13][14] Ritonavir also has a well-established secondary mechanism as a potent inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a function widely used to "boost" the plasma levels of other co-administered drugs.[2][3][13][15] Furthermore, research into repurposing Ritonavir has shown it can disrupt cancer-related signaling pathways like Akt and NF-κB.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 4. pharmtech.com [pharmtech.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 12. scispace.com [scispace.com]

- 13. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 2-Isopropyl-4-(methylaminomethyl)thiazole: An Intermediate for Pharmaceutical Agents

For distribution to researchers, scientists, and drug development professionals.

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the antiviral drug Ritonavir.[1] The protocol is based on established chemical literature, offering a reliable method for laboratory-scale synthesis.

Chemical Properties and Data

The target compound, this compound, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 154212-60-9 | [1] |

| Molecular Formula | C8H14N2S | [1] |

| Molecular Weight | 170.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Boiling Point | ~230-240°C | [1] |

| Melting Point (HCl salt) | 50-55°C | [1] |

| Density | ~1.05 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway for this compound, commencing from isobutyric acid. This pathway involves the formation of key intermediates, including 2-isopropyl-4-hydroxymethylthiazole and 2-isopropyl-4-chloromethylthiazole.

Caption: Multi-step synthesis of this compound.

Experimental Protocol

This protocol is divided into three main stages, detailing the synthesis of each key intermediate and the final product.

Stage 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole

This initial stage involves the reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide.[2]

-

Addition Reaction: Dissolve 2,2-dimethyl-4-methylene-1,3-dioxane in a suitable solvent. Add a halogenating agent and allow the addition reaction to proceed. The molar ratio of the halogenating agent to the starting material should be between 1:1 and 3:1.[2] The reaction temperature should be maintained between 35°C and the boiling point of the solvent for 1 to 10 hours.[2]

-

Condensation: To the resulting intermediate, add 2-methylpropanethioamide to initiate a condensation reaction, which will yield 2-isopropyl-4-hydroxymethylthiazole.[2]

Stage 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole

The hydroxyl group of the previously synthesized intermediate is then chlorinated.

-

Chlorination: The 2-isopropyl-4-hydroxymethylthiazole is subjected to a chlorination reaction to produce 2-isopropyl-4-chloromethylthiazole.[2]

Stage 3: Synthesis of this compound

The final step is a substitution reaction with methylamine to yield the target compound.

-

Substitution Reaction: In a suitable reaction vessel, combine 2-isopropyl-4-chloromethylthiazole (e.g., 9 grams) with a 40% aqueous solution of methylamine (e.g., 100 mL).[3]

-

Reaction Conditions: Heat the mixture to a temperature between 50-60°C and allow the reaction to proceed overnight with stirring.[2][3]

-

Work-up: After cooling the reaction mixture, add dichloromethane and isopropanol. Stir the mixture and allow the layers to separate. Extract the aqueous phase multiple times with dichloromethane.[3]

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product using column chromatography to yield this compound.[2][3] A yield of approximately 74% can be expected.[2]

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥98.0%.[1]

Safety Precautions

-

This synthesis should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent. Thionyl chloride, for instance, is corrosive and reacts violently with water.

-

The final product is harmful if swallowed or in contact with skin, and can cause serious eye damage.[4]

References

Application Notes and Protocols: Experimental Procedure for the Hantzsch Synthesis of Substituted Thiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the construction of the thiazole ring system.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] The resulting thiazole scaffold is a "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs due to its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This document provides detailed experimental protocols for both a classic two-component and a modern three-component Hantzsch synthesis, complete with quantitative data and visual workflows.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a multi-step pathway that begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][5] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the cyclic intermediate to form the stable, aromatic thiazole ring.[2][4][5]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of substituted thiazoles. A general experimental workflow is outlined below.

Caption: General experimental workflow for thiazole synthesis.

Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole

This protocol details the reaction between 2-bromoacetophenone and thiourea, a common and high-yielding example of the Hantzsch synthesis.[2][5]

Materials and Equipment:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol (Solvent)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

20 mL Scintillation vial or round-bottom flask

-

Magnetic stir bar and hot plate

-

Buchner funnel and side-arm flask for filtration

-

Standard laboratory glassware

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

-

Add methanol (5 mL) and a magnetic stir bar to the vial.[2]

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[2][5]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[2]

-

Pour the cooled reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][5] This neutralizes the HBr salt, causing the free base thiazole product to precipitate.[5]

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.[2]

-

Wash the collected solid (filter cake) with water to remove any remaining salts.[2]

-

Allow the product to air dry on a watch glass. Once dry, determine the mass, calculate the percent yield, and proceed with characterization (e.g., melting point, TLC, NMR).[2]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles

This protocol describes an efficient, multi-component procedure for synthesizing more complex thiazoles using a catalyst, which can be performed under conventional heating or ultrasonic irradiation.[3][6]

Materials and Equipment:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)

-

Thiourea

-

Substituted Benzaldehydes

-

Silica-supported tungstosilicic acid (Catalyst)

-

Ethanol/Water (50/50, v/v) (Solvent)

-

Round-bottom flask with reflux condenser or ultrasonic bath

-

Standard laboratory glassware

Procedure:

-

Conventional Heating Method:

-

In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.

-

Add the ethanol/water (50/50) solvent and reflux the mixture at 65°C for the time specified in Table 2.[3]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture. The product will often precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry. The catalyst can be recovered by filtration for reuse.[3]

-

-

Ultrasonic Irradiation Method:

-

In a suitable vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the catalyst in the ethanol/water solvent.

-

Place the vessel in an ultrasonic bath at room temperature for the time specified in Table 2.[3]

-

Monitor the reaction by TLC.

-

Work-up and isolation are performed as described for the conventional heating method.

-

Data Presentation

Quantitative data from representative Hantzsch synthesis procedures are summarized below.

Table 1: Reaction Parameters for Classic Synthesis of 2-Amino-4-phenylthiazole

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield Range | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | ~100 °C | 30 min | High-Very High (~99%) | [2][5] |

Table 2: Synthesis of Thiazole Derivatives (4a-j) via One-Pot, Three-Component Reaction [3]

| Entry | Ar (Substituted Benzaldehyde) | Method A¹ (Time, h) | Method A¹ (Yield, %) | Method B² (Time, min) | Method B² (Yield, %) |

| 4a | C₆H₅ | 2.5 | 82 | 20 | 88 |

| 4b | 4-Me-C₆H₄ | 2 | 85 | 15 | 90 |

| 4c | 4-OMe-C₆H₄ | 2 | 86 | 15 | 90 |

| 4d | 4-Cl-C₆H₄ | 3 | 80 | 25 | 85 |

| 4e | 4-F-C₆H₄ | 3 | 81 | 25 | 86 |

| 4f | 4-Br-C₆H₄ | 3 | 79 | 25 | 84 |

| 4g | 4-NO₂-C₆H₄ | 3.5 | 80 | 30 | 82 |

| 4h | 3-NO₂-C₆H₄ | 3.5 | 81 | 30 | 83 |

| 4i | 2-Cl-C₆H₄ | 3.5 | 79 | 30 | 82 |

| 4j | 2,4-diCl-C₆H₄ | 3.5 | 80 | 30 | 83 |

¹Method A: Conventional heating at 65°C. ²Method B: Ultrasonic irradiation at room temperature.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

Application Note: Purification of 2-Isopropyl-4-(methylaminomethyl)thiazole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of antiviral compounds like Ritonavir, using silica gel column chromatography. Due to the basic nature of the secondary amine in the target molecule, special considerations are required to achieve high purity and avoid common chromatographic issues such as peak tailing.

Introduction

This compound is a heterocyclic amine whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Column chromatography is a standard and effective method for its purification from crude reaction mixtures. The primary challenge in the chromatography of this and similar basic compounds on standard silica gel is the interaction between the basic amine functionality and the acidic silanol groups of the stationary phase. This interaction can lead to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the product onto the column.

This protocol outlines the use of a mobile phase modified with a basic additive to neutralize the acidic sites on the silica gel, ensuring a sharp elution profile and efficient purification. Alternative stationary phases are also discussed for cases where the use of mobile phase additives is not desirable.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis Yield (after chromatography) | 59-74% | [1][2] |

| Purity (by HPLC) | >99% | [1] |

| Stationary Phase | Silica Gel (230-400 mesh) | [3] |

| Mobile Phase System | Dichloromethane/Methanol with Triethylamine | General Practice[3][4] |

| Alternative Stationary Phase | Amine-functionalized Silica | [5] |

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by flash column chromatography on silica gel.

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA)

-

n-Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Potassium permanganate stain or iodine chamber for visualization

-

Glass column for flash chromatography

-

Fraction collection tubes

-

Rotary evaporator

Sample Preparation (Dry Loading)

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

To this solution, add silica gel (approximately 2-3 times the weight of the crude product).

-

Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This ensures an even application of the sample onto the column.

Thin Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing the column chromatography, it is crucial to determine an appropriate mobile phase system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

-

Prepare several eluent systems with varying polarities. A good starting point is a mixture of dichloromethane and methanol. To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

-